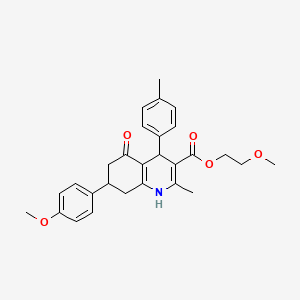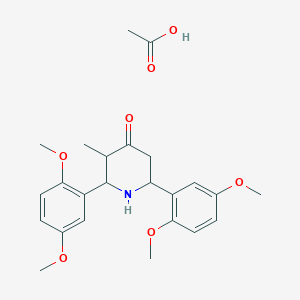![molecular formula C14H15F6NO2 B5110810 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides.
Mecanismo De Acción
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 works by inhibiting dihydroorotate dehydrogenase, an enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidine nucleotides. This leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 inhibits cell proliferation and induces apoptosis in cancer cells. In addition, the depletion of pyrimidine nucleotides can suppress the immune response, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been shown to have a broad range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and suppress the immune response. In addition, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has anti-inflammatory effects and can ameliorate the symptoms of autoimmune diseases. However, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can also have toxic effects on normal cells, which limits its clinical application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has several advantages for lab experiments. It is a potent and specific inhibitor of dihydroorotate dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. In addition, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 is stable and can be easily synthesized in large quantities. However, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726. One direction is to investigate the potential of 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 as a therapeutic agent for cancer and autoimmune diseases. Another direction is to develop more specific inhibitors of dihydroorotate dehydrogenase that have fewer off-target effects. In addition, the mechanism of action of 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 on other biological processes, such as cell metabolism and epigenetic regulation, can be further explored. Finally, the safety and toxicity of 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 in vivo need to be thoroughly evaluated to determine its clinical potential.
Métodos De Síntesis
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 can be synthesized by reacting 4-tert-butylphenol with 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate in the presence of a base. The reaction proceeds smoothly at room temperature, and the product can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied in various scientific fields, including cancer research, autoimmune diseases, and inflammation. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has also been demonstrated to ameliorate the symptoms of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, in animal models. In addition, 4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has anti-inflammatory effects and has been investigated as a potential treatment for inflammatory bowel disease.
Propiedades
IUPAC Name |
(4-tert-butylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO2/c1-12(2,3)8-4-6-9(7-5-8)23-11(22)21-10(13(15,16)17)14(18,19)20/h4-7,10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNXYCHTWRHHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)
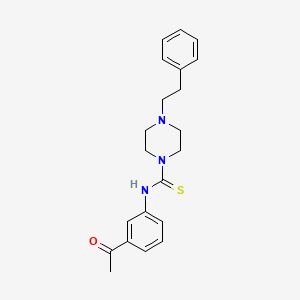
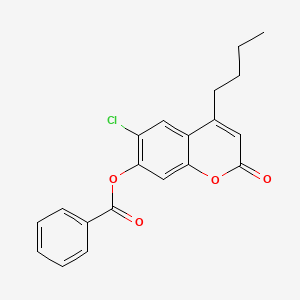
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5110762.png)
![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5110786.png)
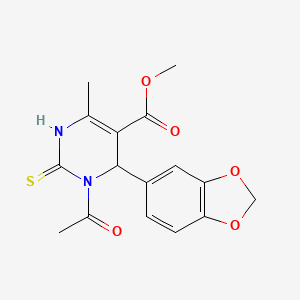
![benzyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5110798.png)
![4-benzyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5110802.png)
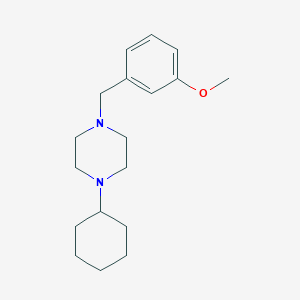
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)
